molecular formula C12H15N3 B1222427 5-(4-propylphenyl)-1H-pyrazol-3-amine CAS No. 501902-77-8

5-(4-propylphenyl)-1H-pyrazol-3-amine

Cat. No.: B1222427
CAS No.: 501902-77-8
M. Wt: 201.27 g/mol
InChI Key: ZKXPZJHRBDVHIA-UHFFFAOYSA-N
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Description

5-(4-propylphenyl)-1H-pyrazol-3-amine, also known as 4-propylphenylpyrazolamine, is a heterocyclic amine compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. It is a synthetic compound that was first synthesized in the 1950s, and since then has been used in a variety of research applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Ketene Aminals Synthesis : The synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was performed under solvent-free and catalyst-free conditions, demonstrating high efficiency and environmental friendliness, suitable for large-scale synthesis. These compounds hold potential for drug discovery applications (Yu et al., 2013).
  • Molecular Structure Analysis via XRD and DFT : Pyrazole derivatives were analyzed for their molecular structure using X-ray diffraction and density functional theory calculations, focusing on the impact of intramolecular hydrogen bonding on the reductive cyclization process in these compounds (Szlachcic et al., 2020).

Functional Modification and Applications

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Radiation-induced PVA/AAc hydrogels were modified with various amines, including pyrazole derivatives, enhancing their thermal stability and biological activities, potentially useful for medical applications (Aly & El-Mohdy, 2015).
  • Biological Evaluation of Pyrazol-5-amines : A study on the design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines derivatives identified compounds with significant anti-proliferation activities against tumor cells, suggesting their potential as antitumor drugs (Ma et al., 2020).

Advanced Material Applications

  • Spectral Analysis and Nonlinear Optical Studies : A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine revealed its stable molecular structure and considerable nonlinear optical properties, making it suitable for optical applications (Tamer et al., 2016).
  • Chemosensor for Metal Ions : A novel diarylethene containing a pyrazole derivative showed excellent fluorescence sensing ability for Al3+ and Zn2+ ions, indicating its application in detecting these ions in water samples (Gao et al., 2018).

Properties

IUPAC Name

5-(4-propylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-3-9-4-6-10(7-5-9)11-8-12(13)15-14-11/h4-8H,2-3H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXPZJHRBDVHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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